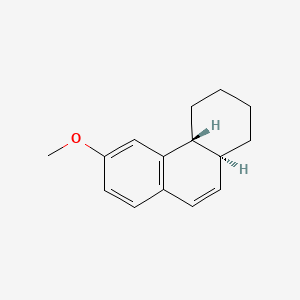
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene is a chemical compound that belongs to the class of hexahydrophenanthrenes. This compound is characterized by the presence of a methoxy group at the 6th position and a trans configuration across the 1,2,3,4,4a,10a positions. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is known for its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to achieve the desired reduction. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated phenanthrene derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including mutagenicity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene involves its interaction with specific molecular targets and pathways. The methoxy group and the trans configuration play crucial roles in determining its reactivity and binding affinity. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as oxidative stress response or apoptosis, through its chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-
- 7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-
Uniqueness
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene is unique due to its specific methoxy substitution and trans configuration, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
118326-95-7 |
|---|---|
Molekularformel |
C15H18O |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
(4aR,10aS)-6-methoxy-1,2,3,4,4a,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C15H18O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h6-11,14H,2-5H2,1H3/t11-,14+/m0/s1 |
InChI-Schlüssel |
MYLYRYCVWROLJA-SMDDNHRTSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C[C@H]3[C@H]2CCCC3)C=C1 |
Kanonische SMILES |
COC1=CC2=C(C=CC3C2CCCC3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
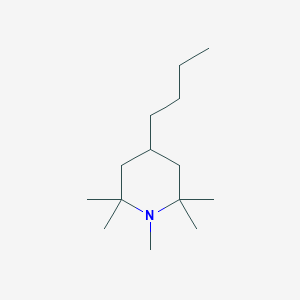

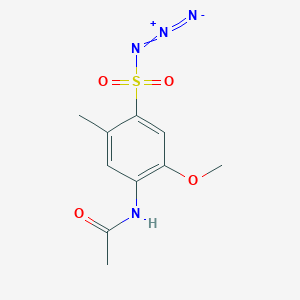
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
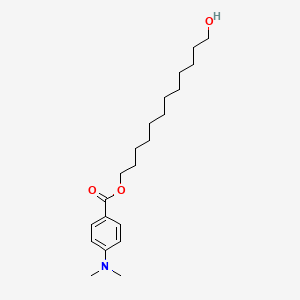
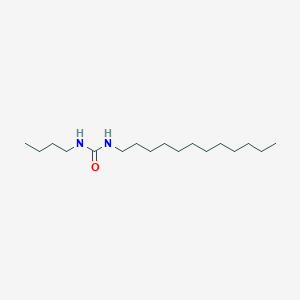

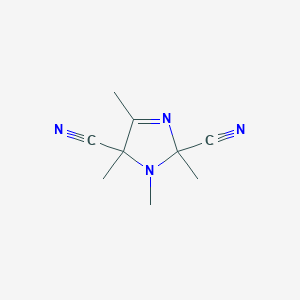
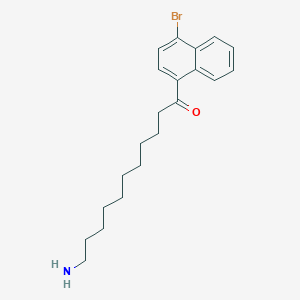
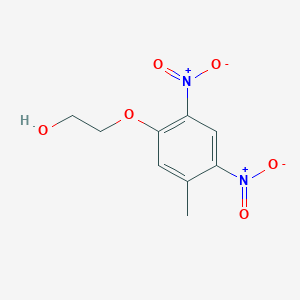
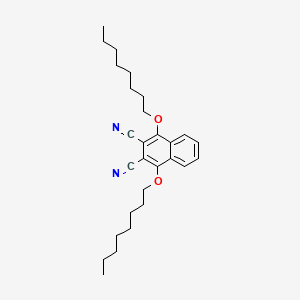
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
